molecular formula C21H21N3OS B3510434 N-(1-phenylcyclopropyl)-N'-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea

N-(1-phenylcyclopropyl)-N'-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea

Cat. No.: B3510434
M. Wt: 363.5 g/mol
InChI Key: ACDLJSCSLYVEFC-UHFFFAOYSA-N
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Description

N-(1-phenylcyclopropyl)-N’-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea: is a synthetic organic compound that features a unique structure combining a cyclopropyl group, a thiazole ring, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylcyclopropyl)-N’-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of phenylmagnesium bromide with cyclopropyl bromide under anhydrous conditions.

    Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Linkage Formation: The final step involves the reaction of the cyclopropylamine derivative with the thiazole derivative in the presence of a carbodiimide coupling agent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylcyclopropyl)-N’-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole or cyclopropyl derivatives.

Scientific Research Applications

N-(1-phenylcyclopropyl)-N’-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-phenylcyclopropyl)-N’-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-phenylcyclopropyl)-N’-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]carbamate
  • **N-(1-phenylcyclopropyl)-N’-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]thiourea

Uniqueness

N-(1-phenylcyclopropyl)-N’-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea is unique due to its specific combination of a cyclopropyl group, a thiazole ring, and a urea linkage, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1-phenylcyclopropyl)-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-20(24-21(12-13-21)17-9-5-2-6-10-17)22-14-11-19-23-18(15-26-19)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLJSCSLYVEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)NCCC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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